molecular formula C21H19NO6 B2738211 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate CAS No. 899386-38-0

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B2738211
CAS No.: 899386-38-0
M. Wt: 381.384
InChI Key: YZZDWEPIPXQXKU-GRSHGNNSSA-N
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Description

The compound "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate" features a benzofuran core substituted at the 2-position with a 1,3-benzodioxole-methylidene group and at the 6-position with a diethylcarbamate moiety. The Z-configuration of the methylidene group is critical for its structural rigidity, while the benzodioxole system contributes aromaticity and electron density. Although specific data on this compound (e.g., melting point, spectral signatures) are absent in the provided evidence, its structural analogs offer insights into its likely physicochemical behavior.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-22(4-2)21(24)27-14-6-7-15-17(11-14)28-19(20(15)23)10-13-5-8-16-18(9-13)26-12-25-16/h5-11H,3-4,12H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZDWEPIPXQXKU-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a unique combination of benzodioxole and benzofuran moieties, which contribute to its biological activity. Recent studies have explored its pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O6C_{25}H_{26}N_{2}O_{6}, with a molecular weight of 426.48 g/mol. The structure can be represented as follows:

 2Z 2 1 3 benzodioxol 5 ylmethylidene 3 oxo 2 3 dihydro 1 benzofuran 6 yl diethylcarbamate\text{ 2Z 2 1 3 benzodioxol 5 ylmethylidene 3 oxo 2 3 dihydro 1 benzofuran 6 yl diethylcarbamate}
PropertyValue
Molecular FormulaC25H26N2O6
Molecular Weight426.48 g/mol
CAS Number929429-30-1

Antibacterial Activity

Recent research indicates that (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including drug-resistant strains of Mycobacterium tuberculosis (MTB). The compound has shown in vivo efficacy comparable to first-line tuberculosis drugs such as isoniazid .

Case Study: Efficacy Against Tuberculosis
In multiple mouse infection models, this compound was tested for its ability to inhibit MTB Pks13, an essential enzyme for bacterial survival. The results indicated that it possesses potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest in various cancer cell lines.

Research Findings:
A recent study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

The biological activity of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : It binds to receptors that modulate cell signaling pathways related to proliferation and apoptosis.

Comparison with Similar Compounds

Pyridinylmethylidene vs. Benzodioxolylmethylidene

The compound [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate (CAS: 637752-52-4, ) replaces the benzodioxole group with a pyridine ring. Key differences include:

  • Hydrogen Bonding : Pyridine can act as a hydrogen-bond acceptor, whereas benzodioxole lacks such capacity. This may influence crystal packing or solubility .

Substituent Variations at the 6-Position

Diethylcarbamate vs. Trimethoxybenzoate

The compound [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate () substitutes the diethylcarbamate with a trimethoxybenzoate ester. Key comparisons:

  • Functional Group Stability : Carbamates are generally more hydrolytically stable than esters under physiological conditions.
  • Spectral Signatures :
    • IR : Carbamates exhibit C=O stretches near 1700 cm⁻¹, while esters show similar peaks but slightly higher (1720–1750 cm⁻¹) .
    • NMR : Diethylcarbamate’s N-CH2 groups produce signals at δ ≈ 1.2 ppm (CH3) and 3.3–3.5 ppm (CH2), whereas trimethoxybenzoate’s OCH3 groups resonate near δ 3.8–4.0 ppm .

Diethylcarbamate vs. Cyano/Hydroxy Groups

Compounds in and (e.g., 6-chloro-7-cyano-1,4,2-benzodithiazines) feature cyano or hydroxyl groups. These substituents:

  • Increase Polarity : Hydroxyl groups enhance hydrogen-bond donation, raising melting points (e.g., 318–319 °C for a dihydroxy-substituted analog in ).
  • Spectral Differentiation: Cyano groups show sharp IR peaks at ~2235 cm⁻¹, absent in carbamates .

Table 1: Structural and Functional Comparison of Key Analogs

Compound 2-Position Substituent 6-Position Substituent Key Properties Reference
Target Compound 1,3-Benzodioxol-5-ylmethylidene Diethylcarbamate Expected C=O IR ~1700 cm⁻¹; lipophilic diethyl groups
Pyridinylmethylidene Analog Pyridin-3-ylmethylidene Diethylcarbamate Pyridine’s H-bond acceptor capacity; potential π-π interactions
Trimethoxybenzoate Analog 1,3-Benzodioxol-5-ylmethylidene 3,4,5-Trimethoxybenzoate Ester C=O IR ~1720 cm⁻¹; OCH3 NMR δ 3.8–4.0 ppm
Dihydroxybenzylidene Benzodithiazine 2,4-Dihydroxybenzylidene Chloro, Methyl High MP (318–319 °C); IR OH stretches ~3300–3400 cm⁻¹

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